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Abstract
NVP-LCQ195, also known as AT9311, is a potent small molecule inhibitor of multiple cyclin-

dependent kinases (CDKs), demonstrating significant activity against CDK1, CDK2, CDK3,

CDK5, and CDK9. This technical guide provides a comprehensive overview of the discovery,

synthesis, and biological evaluation of NVP-LCQ195. It is intended for researchers, scientists,

and drug development professionals interested in the preclinical profile of this CDK inhibitor.

The document summarizes key quantitative data, outlines detailed experimental methodologies

for its biological characterization, and visualizes the underlying scientific principles and

workflows.

Discovery
NVP-LCQ195 was discovered by Astex Therapeutics utilizing their proprietary fragment-based

drug discovery (FBDD) platform, Pyramid™.[1] This approach involves screening libraries of

low molecular weight fragments to identify those that bind to the target protein, in this case,

cyclin-dependent kinases. These initial fragment hits, although typically exhibiting weak affinity,

provide a highly efficient starting point for medicinal chemistry optimization. Through iterative

structure-based design, guided by high-throughput X-ray crystallography of the fragment-

protein complexes, these initial hits are evolved into highly potent and selective lead

compounds.[1] The development of NVP-LCQ195 from a fragment hit to a preclinical candidate
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showcases the power of FBDD in rapidly generating novel drug candidates with desirable

pharmacological properties.

Discovery Workflow
The logical workflow for the fragment-based discovery of a CDK inhibitor like NVP-LCQ195 can

be conceptualized as a multi-stage process, beginning with target validation and culminating in

the identification of a preclinical candidate.
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Figure 1: Fragment-Based Drug Discovery Workflow.
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Synthesis
While a detailed, step-by-step synthesis protocol for NVP-LCQ195 is not publicly available in

peer-reviewed literature or patents, the general synthesis of similar heterocyclic kinase

inhibitors often involves multi-step organic synthesis. The core scaffolds are typically

constructed through a series of coupling reactions, condensations, and functional group

interconversions. For a custom synthesis of NVP-LCQ195, it is recommended to consult with a

specialized chemical synthesis provider.

Biological Activity
NVP-LCQ195 is a potent inhibitor of several key CDKs involved in cell cycle regulation and

transcription. Its inhibitory activity has been characterized in various biochemical and cellular

assays.

Quantitative Data
The inhibitory potency of NVP-LCQ195 against a panel of cyclin-dependent kinases and its

anti-proliferative activity in multiple myeloma (MM) cell lines are summarized below.

Target Enzyme IC50 (nM)

CDK1/cyclin B 2

CDK2/cyclin A 2

CDK2/cyclin E 5

CDK3/cyclin E 42

CDK5/p25 1

CDK5/p35 1

CDK9/cyclin T1 15

Table 1: In vitro inhibitory activity of NVP-LCQ195 against various CDK complexes.

Cell Line EC50 (µM)

Various MM Cell Lines ≤ 1
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Table 2: Anti-proliferative activity of NVP-LCQ195 in multiple myeloma cell lines.

Signaling Pathway
NVP-LCQ195 exerts its anti-cancer effects by inhibiting CDKs, which are crucial for cell cycle

progression. By blocking the activity of these kinases, NVP-LCQ195 induces cell cycle arrest

and subsequently apoptosis. The simplified signaling pathway is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [NVP-LCQ195: A Technical Guide to its Discovery and
Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677049#nvp-lcq195-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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